molecular formula C18H26O3 B11747430 (9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol

(9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Cat. No.: B11747430
M. Wt: 290.4 g/mol
InChI Key: MLGPZCOVWKAPPH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a unique organic compound characterized by its complex structure, which includes multiple double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol typically involves multiple steps, including the formation of carbon-carbon bonds and the introduction of hydroxyl groups. One common synthetic route involves the use of alkyne and alkene precursors, which are subjected to various reaction conditions such as catalytic hydrogenation, oxidation, and hydroxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of ethers or esters, depending on the substituents introduced.

Scientific Research Applications

(9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol include other polyunsaturated fatty acids and alcohols with multiple double bonds and hydroxyl groups. Examples include linoleic acid, linolenic acid, and other long-chain polyunsaturated fatty acids.

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of double bonds and hydroxyl groups, which confer unique chemical and biological properties. This distinct structure allows it to participate in a wider range of chemical reactions and potentially exhibit unique biological activities.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(9Z)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol

InChI

InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2/b14-9-

InChI Key

MLGPZCOVWKAPPH-ZROIWOOFSA-N

Isomeric SMILES

C=CC(C#CC#CC(/C=C\CCCCCCCCO)O)O

Canonical SMILES

C=CC(C#CC#CC(C=CCCCCCCCCO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.